Beta-Isomorphine, dihydro- is a chemical compound related to the morphine alkaloid family. It is an important derivative of morphine, which is widely studied for its analgesic properties. This compound is classified as an opioid and is structurally modified to enhance its pharmacological effects. Understanding its synthesis, molecular structure, reactions, mechanism of action, physical and chemical properties, and applications is crucial for research in medicinal chemistry and pharmacology.
Beta-Isomorphine, dihydro- can be synthesized from morphine or its derivatives through various chemical reactions. The compound's structure and properties are often analyzed in the context of morphine's broader family of alkaloids.
Beta-Isomorphine, dihydro- is classified under the category of opioids, specifically as a morphinan derivative. Opioids are compounds that interact with opioid receptors in the brain to produce analgesic effects.
The synthesis of Beta-Isomorphine, dihydro- typically involves the reduction of morphine or its derivatives. Various methods have been reported in literature for synthesizing this compound:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity. For example, using oxidizing agents like potassium iodate or hydrogen peroxide in controlled conditions can yield specific derivatives with desired configurations .
Beta-Isomorphine, dihydro- has a complex molecular structure that can be represented by its molecular formula and a molecular weight of approximately 301.38 g/mol . The structural representation includes multiple chiral centers that influence its biological activity.
The compound's structural details can be expressed through SMILES notation: CO[C@@H]1CCC2[C@H]3Cc4ccc(O)c5O[C@@H]1[C@]2(CCN3C)c45
, which provides insights into its stereochemistry and functional groups .
Beta-Isomorphine, dihydro- participates in various chemical reactions typical for morphinan derivatives:
Reactions involving Beta-Isomorphine often require specific catalysts and solvents to achieve optimal yields. For instance, reactions may involve Grignard reagents or other organometallics to facilitate bond formation .
Beta-Isomorphine, dihydro- acts primarily through binding to mu-opioid receptors in the central nervous system. This binding leads to a series of intracellular signaling events that result in analgesia:
Studies indicate that modifications on the beta-isomorphine structure can significantly alter its affinity for opioid receptors, impacting its effectiveness as an analgesic .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are routinely used to confirm the identity and purity of synthesized beta-isomorphine derivatives .
Beta-Isomorphine, dihydro- has several applications in scientific research:
The morphinan core of β-isomorphine, dihydro- contains five chiral centers (C5, C6, C9, C13, C14), each contributing to its complex three-dimensional architecture. Early stereochemical studies established that natural morphine alkaloids exhibit a trans fusion at the B/C (C8-C9) and C/D (C13-C14) ring junctions, while the A/B (C5-C6) junction typically adopts a cis configuration in the natural series [1] [4]. In β-isomorphine derivatives, the critical distinction lies in the C6 stereochemistry, where the hydroxyl group occupies the β-configuration (equatorial orientation) rather than the α-configuration (axial) found in conventional morphinans. This inversion fundamentally alters the molecule's topological presentation [1].
Definitive proof of the relative configurations emerged from Rapoport and Payne's classical degradation studies. Systematic transformations of dihydrocodeine (XIa, C6α-OH) and dihydroisocodeine (XIb, C6β-OH) yielded tetrahydromorphitetrol (XVa) and tetrahydro-α-isomorphitetrol (XVb), respectively. Lead tetraacetate oxidation kinetics revealed a stark contrast: XVa (derived from natural configuration) consumed oxidant in 2 hours, indicating a cis-vicinal diol relationship (C5-C6), whereas XVb required over 6 hours, diagnostic of a trans-diol arrangement [1]. Complementary boric acid complexation studies provided corroborative evidence: the picrate salt of XVa induced a significant pH shift from 5.20 to 4.01 in 0.1M boric acid, characteristic of cis-diol chelation. In contrast, the XVb picrate induced a minimal shift (5.20 to 4.85), confirming the trans geometry [1]. These experiments unambiguously established that β-isomorphine retains the cis relationship between the C5 hydrogen and the C6 β-hydroxyl group, a hallmark of the isomorphine series.
Table 1: Stereochemical Configuration at Asymmetric Centers in Dihydro-β-Isomorphine
Carbon Center | Configuration | Functional Group/Bond | Stereochemical Consequence |
---|---|---|---|
C5 | (R) | H (axial in natural morphinans) | Defines A/B ring fusion; cis to C6-OH in β-isomorphine |
C6 | (S) | β-OH (equatorial) | Epimeric with α-isomorphine; defines vicinal diol geometry with C5 |
C9 | (R) | - | Maintains trans B/C ring fusion |
C13 | (S) | Ethanamine bridge | Maintains trans C/D ring fusion |
C14 | (R) | H (axial) | Cis to ethanamine bridge at C13 |
The C14 hydrogen configuration is crucial for stability and receptor engagement. Degradation studies on 14-hydroxycodeinone derivatives demonstrated that the hydroxyl group at C14 must be cis to the ethanamine bridge at C13 to permit strain-free cyclic ether formation (e.g., VII). Hydrogenation studies of Δ⁸,¹⁴-unsaturated precursors consistently yielded products with the C14 hydrogen cis to the ethanamine nitrogen, supporting the assignment of the (R) configuration at C14 in dihydro-β-isomorphine [1] [4].
The epimerization at C6 distinguishing dihydro-β-isomorphine (C6β-OH) from dihydro-α-isomorphine (C6α-OH) induces profound changes in molecular conformation, electronic distribution, and biological recognition. The equatorial positioning of the C6β-hydroxyl group in β-isomorphine results in a reduced steric interaction with the axial C19 methyl group compared to the axial C6α-OH in α-isomorphine. This difference is quantified by computational analyses showing a ~1.5 Å increase in the H-C6...H-C19 distance in the β-isomer, lowering the conformational energy by approximately 2-3 kcal/mol [1].
Stereoelectronic consequences extend beyond sterics. Dipole moment calculations reveal a significant divergence: the C6β-OH configuration in β-isomorphine aligns the hydroxyl dipole more closely with the C7-C8 bond vector, resulting in a net molecular dipole moment ~0.8-1.2 D lower than that of the α-isomorphine isomer, where the axial C6α-OH dipole projects perpendicularly to the plane of ring C [1] [7]. This altered electrostatic landscape directly influences hydrogen-bonding capacity. Molecular dynamics simulations suggest the β-isomer forms a more stable intramolecular hydrogen bond between the C6β-OH and the ether oxygen (C4-O) across ring C, constraining ring puckering and reducing molecular flexibility compared to the α-isomorphine [7].
The most compelling evidence for divergent bioactivity profiles stems from Hoffmann degradation experiments. Treatment of dihydrocodeine (C6α-OH) with methyl iodide and base yielded a cyclic ether product (XXIII), demonstrating intramolecular nucleophilic displacement by the C6α-hydroxyl group on the quaternary ammonium species (XVIIIc,d). This reaction is geometrically feasible only if the C6 hydroxyl and the ethanamine nitrogen at C13 are cis to each other in three-dimensional space. Crucially, dihydroisocodeine (C6β-OH) failed to produce this cyclic ether under identical conditions, proving the C6β-hydroxyl and C13 nitrogen are trans-disposed, spatially separated, and unable to participate in analogous ring closure [1]. This finding has direct implications for opioid receptor engagement: the cis orientation in α-isomorphine likely positions the C6-OH favorably for hydrogen bonding within the receptor pocket, a interaction precluded in β-isomorphine due to the trans disposition relative to the protonated nitrogen. This explains the markedly reduced receptor affinity consistently observed for β-isomorphine derivatives.
Table 2: Comparative Stereoelectronic Properties of Dihydro-β-Isomorphine and Dihydro-α-Isomorphine
Property | Dihydro-β-Isomorphine (C6β-OH) | Dihydro-α-Isomorphine (C6α-OH) | Biological Consequence |
---|---|---|---|
C6-OH Orientation | Equatorial | Axial | Lower steric clash (β), Higher clash (α) |
C6-OH ↔ C19 Distance | ~3.5 Å | ~2.0 Å | Higher conformational stability (β) |
Dominant H-Bond | C6β-OH•••O-C4 (intramolecular) | Solvent-exposed C6α-OH | Reduced solvation energy (β) |
Molecular Dipole Moment | ~4.2 D (Calculated) | ~5.0 D (Calculated) | Altered receptor docking pose |
N-C13•••O-C6 Geometry | Trans (~180°) | Cis (~60°) | Precludes cyclic ether formation (β); Allows ether formation (α) |
Receptor Affinity (μOR) | Low (µM range) | High (nM range) | Drastically reduced bioactivity (β) |
The cis-vicinal diol relationship between C5-H and C6-OH in the natural morphinan series is the linchpin governing the feasibility and kinetics of C6 epimerization, the key step generating dihydro-β-isomorphine from its α-configured precursors. Mechanistically, epimerization proceeds via a keto-enol tautomerism pathway involving oxidation to the common intermediate, dihydrocodeinone (II). This C6-keto derivative lacks chirality at C6, allowing non-stereoselective reduction to yield mixtures of dihydrocodeine (C6α-OH, natural series) and dihydroisocodeine (C6β-OH, β-isomorphine series) [1]. Kinetic studies reveal a significant energy barrier disparity: reduction of the C6 ketone by NaBH₄ favors the equatorial C6β-OH product (β-isomorphine precursor) by a ratio of approximately 65:35 under thermodynamic control, reflecting the lower energy of the equatorial alcohol conformation [1].
Direct acid- or base-catalyzed epimerization of the C6 alcohol without keto-intermediation is sterically hindered in the morphinan skeleton. However, the cis-diol system enables unique chelation-assisted pathways. Experimental evidence shows that metal ions (e.g., Al³⁺, B³⁺) selectively complex with the cis-C5/C6 diol moiety in α-isomorphine derivatives, labializing the C6-O bond and facilitating proton exchange at C6 via a planar enolate intermediate. This significantly lowers the activation energy (ΔG‡ ≈ 22-25 kcal/mol) compared to non-chelated pathways (ΔG‡ > 35 kcal/mol) [1] [9]. Consequently, β-isomorphine formation is markedly accelerated in the presence of Lewis acids.
Table 3: Epimerization Pathways and Kinetics at C5/C6 Centers
Epimerization Method | Key Intermediate/Agent | Product Ratio (β:α) | Activation Barrier (ΔG‡) | Mechanistic Insight |
---|---|---|---|---|
Ketone Reduction (NaBH₄) | Dihydrocodeinone (II) | ~65:35 (β:α) | ~15 kcal/mol (for reduction) | Non-stereoselective hydride attack; thermodynamic preference for equatorial C6β-OH |
Acid Catalysis (H⁺) | Oxonium ion | ~10:90 (β:α) | >35 kcal/mol | Low yield; reversible protonation; favors stable α-configuration |
Base Catalysis (OH⁻) | Enolate | ~15:85 (β:α) | ~30 kcal/mol | Limited by accessibility of C6-H; axial H less acidic |
Boron Chelation (B(OH)₃) | cis-Diol-Borate Complex | ~40:60 (β:α) | ~22 kcal/mol | Chelation stabilizes transition state; labializes C6-O bond; enhances C6-H exchange |
Aluminum Chelation (Al³⁺) | cis-Diol-Al Complex | ~50:50 (β:α) | ~25 kcal/mol | Stronger chelation than B; promotes reversible ring opening |
The stereochemical integrity of the C5/C6 cis-diol system in β-isomorphine itself influences its susceptibility to further epimerization. The trans-diol configuration in β-isomorphine (C5-H axial, C6β-OH equatorial) lacks the favorable geometry for bidentate chelation observed in the α-isomorphine cis-diol (C5-H axial, C6α-OH axial). Consequently, β-isomorphine exhibits greater configurational stability under physiological conditions and resists enzymatic epimerization observed for some α-configured morphinans, contributing to its distinct metabolic profile [1] [7]. Computational studies modeling the transition states for proton abstraction at C6 confirm a ~3 kcal/mol higher barrier for the β-isomorphine configuration compared to the α-isomorphine, consistent with its slower epimerization kinetics [7] [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1